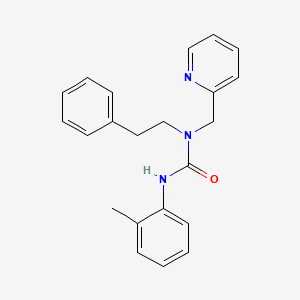![molecular formula C17H22Cl2N2O2S B2420494 2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide CAS No. 2415623-96-8](/img/structure/B2420494.png)
2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide, commonly known as DTB, is a chemical compound that has been widely researched for its potential applications in the field of medicine. DTB is a benzamide derivative that has been found to exhibit significant biological activity, making it a promising candidate for further investigation. In
Mechanism of Action
DTB exerts its anti-tumor activity through multiple mechanisms. It has been found to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells. Additionally, DTB has been found to induce the expression of pro-apoptotic proteins, which promote cell death in cancer cells. Furthermore, DTB has been shown to inhibit the activity of several signaling pathways that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
DTB has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the activity of several enzymes and signaling pathways that are involved in tumor growth and metastasis. Additionally, DTB has been found to exhibit anti-inflammatory activity and has been shown to reduce the production of inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
DTB has several advantages for lab experiments. It exhibits significant anti-tumor activity and has been shown to induce apoptosis in cancer cells. Additionally, it has been found to inhibit angiogenesis and inhibit the activity of several enzymes and signaling pathways that are involved in tumor growth and metastasis. However, DTB has some limitations as well. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully elucidated. Additionally, DTB has not been extensively tested in vivo, and its efficacy in animal models has not been fully established.
Future Directions
There are several future directions for research on DTB. One area of research could focus on the optimization of the synthesis method to increase the yield and purity of DTB. Additionally, further investigation is needed to elucidate the toxicity and pharmacokinetics of DTB. Further studies are also needed to establish the efficacy of DTB in animal models and to determine its potential for clinical applications. Finally, research could focus on the development of new DTB derivatives with improved activity and selectivity for cancer cells.
Synthesis Methods
DTB can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoyl chloride with thiomorpholine in the presence of a base. The resulting intermediate is then reacted with oxalyl chloride to form the final product, DTB. This synthesis method has been optimized to yield high purity and high yield of DTB.
Scientific Research Applications
DTB has been extensively investigated for its potential applications in the field of medicine. It has been found to exhibit significant anti-tumor activity and has been shown to induce apoptosis in cancer cells. Additionally, DTB has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This makes DTB a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
2,5-dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2S/c18-13-1-2-15(19)14(11-13)16(22)20-12-17(3-7-23-8-4-17)21-5-9-24-10-6-21/h1-2,11H,3-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZGLLLEMKNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

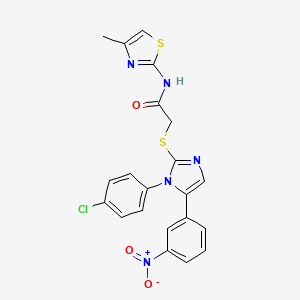
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)
![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)
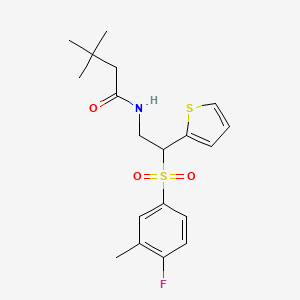
![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)
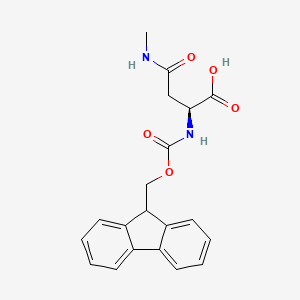
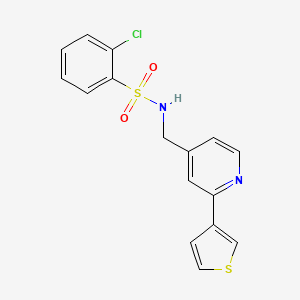


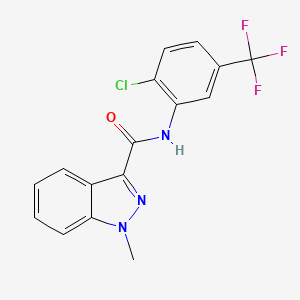

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
